molecular formula C16H20ClN3O B5189575 7-chloro-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine

7-chloro-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine

Cat. No.: B5189575
M. Wt: 305.80 g/mol
InChI Key: IXFRVCNFPUJWKC-UHFFFAOYSA-N
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Description

7-chloro-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a chloro and methyl substitution, along with a morpholine moiety, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be used to modify the quinoline core or the morpholine moiety.

    Substitution: The chloro group at the 7-position can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups at the 7-position.

Scientific Research Applications

7-chloro-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to involve inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine is unique due to its specific substitution pattern and the presence of the morpholine moiety

Properties

IUPAC Name

7-chloro-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c1-12-10-16(18-4-5-20-6-8-21-9-7-20)19-15-11-13(17)2-3-14(12)15/h2-3,10-11H,4-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFRVCNFPUJWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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